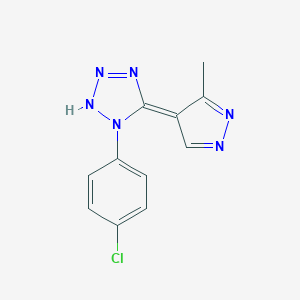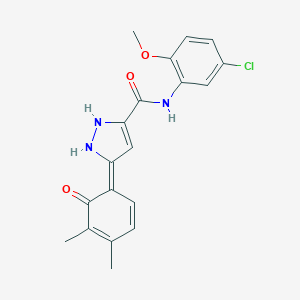![molecular formula C20H23FN2OS B258256 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one](/img/structure/B258256.png)
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1990s and has been used in scientific research to study the effects of serotonin receptor agonists on the central nervous system.
Wirkmechanismus
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one acts as an agonist at serotonin receptors, specifically the 5-HT1A, 5-HT1B, and 5-HT2A receptors. It is believed to modulate the release of serotonin in the brain, which can have effects on mood, anxiety, and cognition.
Biochemical and Physiological Effects:
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has been shown to have a variety of biochemical and physiological effects. It has been shown to increase serotonin levels in the brain, which can lead to changes in mood, anxiety, and cognition. 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has also been shown to affect circadian rhythms and sleep, with some studies suggesting that it may have a role in the treatment of sleep disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one in lab experiments is that it is a selective serotonin receptor agonist, which allows researchers to study the effects of serotonin on specific receptors. However, 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has limitations in terms of its selectivity, as it also has affinity for other receptors such as the dopamine D2 receptor. Additionally, 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has a relatively short half-life, which can make it difficult to study its effects over longer periods of time.
Zukünftige Richtungen
There are several future directions for research involving 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one. One area of interest is the role of serotonin in the regulation of circadian rhythms and sleep, and how 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one may be used to treat sleep disorders. Another area of interest is the potential therapeutic uses of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one, such as in the treatment of mood and anxiety disorders. Additionally, there is interest in developing more selective serotonin receptor agonists that can be used to study the effects of serotonin on specific receptors.
Synthesemethoden
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one can be synthesized using a multi-step process involving the reaction of 4-fluorophenylpiperazine with 4-methylthiophenol in the presence of a catalyst such as palladium on carbon. The resulting compound is then purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has been used in scientific research to study the effects of serotonin receptor agonists on the central nervous system. It has been shown to have affinity for the 5-HT1A, 5-HT1B, and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. 1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one has also been used as a tool to study the role of serotonin in the regulation of circadian rhythms and sleep.
Eigenschaften
Produktname |
1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-[(4-methylphenyl)sulfanyl]propan-1-one |
|---|---|
Molekularformel |
C20H23FN2OS |
Molekulargewicht |
358.5 g/mol |
IUPAC-Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(4-methylphenyl)sulfanylpropan-1-one |
InChI |
InChI=1S/C20H23FN2OS/c1-15-3-9-19(10-4-15)25-16(2)20(24)23-13-11-22(12-14-23)18-7-5-17(21)6-8-18/h3-10,16H,11-14H2,1-2H3 |
InChI-Schlüssel |
AIVLVRMKCVXCKT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Kanonische SMILES |
CC1=CC=C(C=C1)SC(C)C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



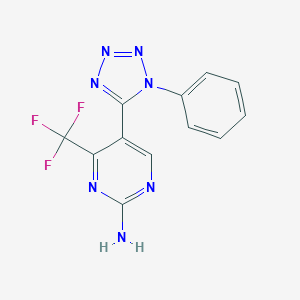
![4-methyl-3-[1-(4-methylphenyl)-1H-tetraazol-5-yl]quinoline](/img/structure/B258176.png)

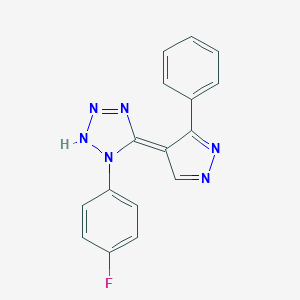
![5-[1-(4-Methylphenyl)tetrazol-5-yl]-2,4-diphenylpyrimidine](/img/structure/B258180.png)
![5-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258182.png)
![(5Z)-1-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrazol-4-ylidene]-2H-tetrazole](/img/structure/B258183.png)
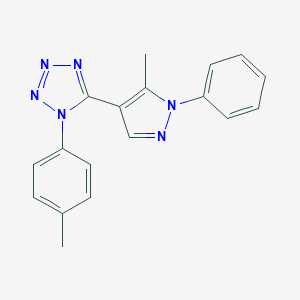
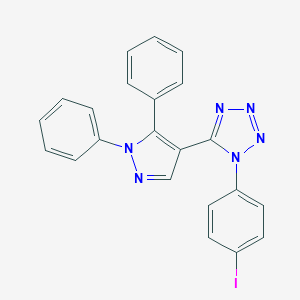
![5-[1-(4-Methoxyphenyl)(1,2,3,4-tetraazol-5-yl)]-4-phenylpyrimidine-2-ylamine](/img/structure/B258188.png)
![5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-phenyl-2-pyrimidinylamine](/img/structure/B258189.png)
